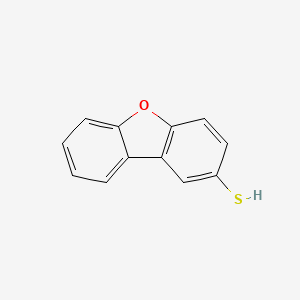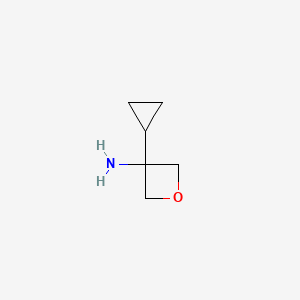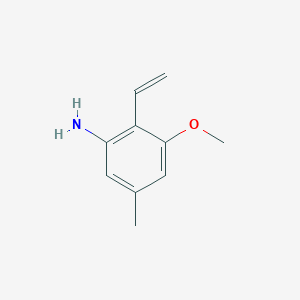
2-Dibenzofuranthiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dibenzofuranthiol is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring The presence of a thiol group (-SH) at the second position of the dibenzofuran structure imparts unique chemical properties to this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of palladium or copper catalysts to facilitate the formation of the C-S bond .
Industrial Production Methods: Industrial production of 2-Dibenzofuranthiol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Dibenzofuranthiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
2-Dibenzofuranthiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Dibenzofuranthiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects . The compound’s aromatic structure also allows it to participate in π-π stacking interactions with other aromatic molecules, further influencing its activity .
Comparación Con Compuestos Similares
Dibenzofuran: Lacks the thiol group, making it less reactive in nucleophilic substitution reactions.
2-Dibenzofuranol: Contains a hydroxyl group instead of a thiol group, leading to different chemical reactivity and biological activity.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring, resulting in different electronic properties.
Uniqueness of 2-Dibenzofuranthiol: The presence of the thiol group in this compound imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological macromolecules or electronic properties .
Propiedades
Número CAS |
52264-24-1 |
|---|---|
Fórmula molecular |
C12H8OS |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
dibenzofuran-2-thiol |
InChI |
InChI=1S/C12H8OS/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,14H |
Clave InChI |
LFWPFFOUNSXUGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)

![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)

![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)





